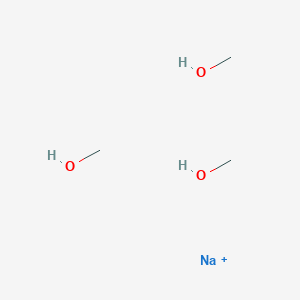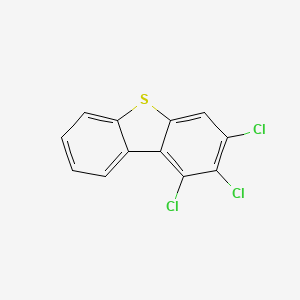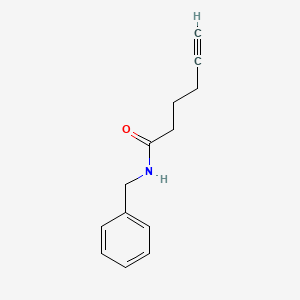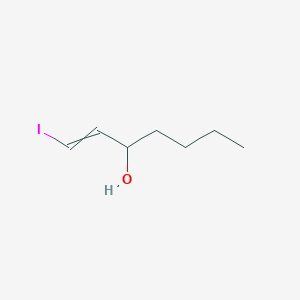
sodium;methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is a white to off-white powder that is highly reactive and soluble in methanol. Sodium methanol is commonly used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting metallic sodium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] This reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium methanol is often produced by dissolving sodium hydroxide in methanol. This method is safer and more scalable compared to using metallic sodium. The reaction is as follows: [ \text{NaOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{ONa} + \text{H}_2\text{O} ] The resulting solution can be used directly or evaporated to obtain solid sodium methanol.
Chemical Reactions Analysis
Types of Reactions
Sodium methanol undergoes various types of chemical reactions, including:
Substitution Reactions: Sodium methanol can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic compounds.
Elimination Reactions: It can also promote elimination reactions, leading to the formation of alkenes from alkyl halides.
Condensation Reactions: Sodium methanol is used in condensation reactions, such as the Claisen condensation, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with sodium methanol include alkyl halides, esters, and carbonyl compounds. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and are often performed at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving sodium methanol depend on the specific reaction type. For example, in substitution reactions, the product is typically an ether, while in elimination reactions, the product is an alkene.
Scientific Research Applications
Sodium methanol has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and esterification.
Biology: Sodium methanol is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the production of certain medications and as a reagent in diagnostic tests.
Industry: Sodium methanol is used in the production of biodiesel, where it acts as a catalyst in the transesterification of triglycerides to produce fatty acid methyl esters.
Mechanism of Action
The mechanism of action of sodium methanol involves its role as a strong base and nucleophile. It can deprotonate weak acids, generate alkoxides, and participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Sodium methanol can be compared with other alkoxides, such as sodium ethoxide and potassium methoxide. While these compounds share similar reactivity and applications, sodium methanol is unique due to its higher solubility in methanol and its specific use in certain reactions where methanol is the preferred solvent.
List of Similar Compounds
- Sodium ethoxide (C₂H₅ONa)
- Potassium methoxide (CH₃OK)
- Sodium tert-butoxide (C₄H₉ONa)
Properties
CAS No. |
122069-50-5 |
|---|---|
Molecular Formula |
C3H12NaO3+ |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
sodium;methanol |
InChI |
InChI=1S/3CH4O.Na/c3*1-2;/h3*2H,1H3;/q;;;+1 |
InChI Key |
ZJICAWJLUKARIZ-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)




![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)


![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
